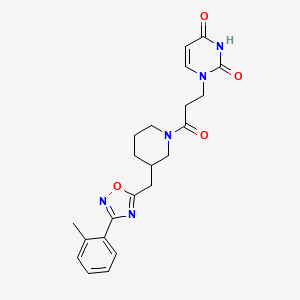

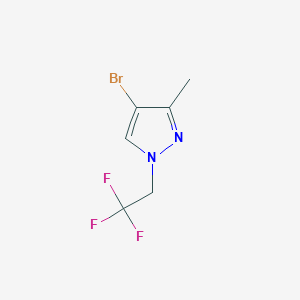

![molecular formula C12H12N2O B2735244 2-Methyl-6-[(pyridin-3-yl)methoxy]pyridine CAS No. 2202328-43-4](/img/structure/B2735244.png)

2-Methyl-6-[(pyridin-3-yl)methoxy]pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

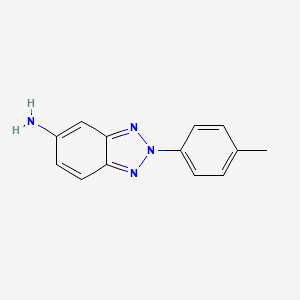

“2-Methyl-6-[(pyridin-3-yl)methoxy]pyridine” is a complex organic compound. It is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N . The compound is used as a pharmaceutical intermediate .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives were synthesized using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles .Molecular Structure Analysis

The molecular structure of “this compound” can be inferred from its name. It contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The 2-methyl group indicates a methyl group (-CH3) attached to the second carbon atom of the pyridine ring. The 6-[(pyridin-3-yl)methoxy] group indicates a methoxy group (-OCH3) attached to the sixth carbon atom of the pyridine ring, which is further connected to another pyridine ring at its third carbon atom .科学的研究の応用

Coordination Chemistry

In coordination chemistry, derivatives of pyridine, such as 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine, serve as ligands, offering both advantages and disadvantages compared to terpyridines. They have been used to create luminescent lanthanide compounds for biological sensing and iron complexes showing unusual thermal and photochemical spin-state transitions (M. Halcrow, 2005).

Catalysis

In catalysis, (imino)pyridine palladium(II) complexes have been synthesized and evaluated as selective ethylene dimerization catalysts. These complexes demonstrated high catalytic activities in the presence of ethylene, showcasing the potential of pyridine derivatives in facilitating industrial catalytic processes (George S. Nyamato et al., 2015).

Molecular Sensing

For molecular sensing, a novel small molecule fluorescent sensor based on the pyridine-pyridone scaffold has been developed for detecting Zn2+. This sensor, which utilizes a water-soluble and small molecular weight fluorescent probe, demonstrated a clear chelation enhanced fluorescence effect in the presence of Zn2+ (Masayori Hagimori et al., 2011).

Materials Science

In materials science, pyridine derivatives have been employed as co-adsorbents in dye-sensitized solar cells (DSSCs) to improve the performance of co-sensitized solar cells. These derivatives can overcome deficiencies in N719 absorption in the low wavelength region of the visible spectrum, indicating their utility in enhancing solar energy conversion efficiency (Liguo Wei et al., 2015).

特性

IUPAC Name |

2-methyl-6-(pyridin-3-ylmethoxy)pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-10-4-2-6-12(14-10)15-9-11-5-3-7-13-8-11/h2-8H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYOUWGYIKRPCPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)OCC2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

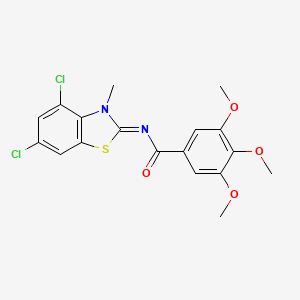

![6-Hydroxy-2-azabicyclo[2.2.2]octane hydrochloride](/img/structure/B2735164.png)

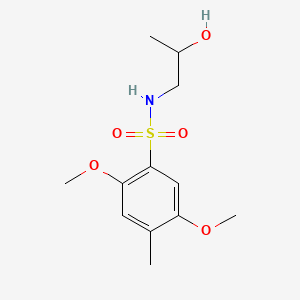

![1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one](/img/structure/B2735166.png)

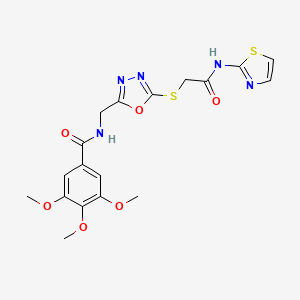

![4-fluoro-N-({5-[(3-fluorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide](/img/structure/B2735173.png)

![2-(2-Ethoxyethyl)-6-(4-ethoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2735176.png)

![Methyl 5-[(3-chlorophenyl)methyl]-1,3,4-oxadiazole-2-carboxylate](/img/structure/B2735180.png)